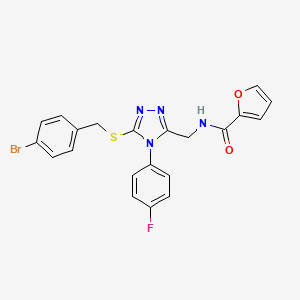

N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrFN4O2S/c22-15-5-3-14(4-6-15)13-30-21-26-25-19(12-24-20(28)18-2-1-11-29-18)27(21)17-9-7-16(23)8-10-17/h1-11H,12-13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTVFEPEHLRKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide, commonly referred to as compound 1, is a synthetic organic compound characterized by its complex structure that includes a triazole ring and various functional groups. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of 487.3 g/mol. The presence of the bromobenzylthio group and the fluorophenyl moiety suggests potential interactions with biological targets that could lead to significant pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C21H16BrFN4O2S |

| Molecular Weight | 487.3 g/mol |

| CAS Number | 392685-04-0 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound 1. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that compound 1 has an IC50 value of approximately 10 µM against the A549 human lung adenocarcinoma cell line, indicating significant activity compared to standard chemotherapeutic agents like doxorubicin .

Mechanism of Action:

The proposed mechanism of action involves:

- Inhibition of Tumor Cell Proliferation: Compound 1 disrupts cellular signaling pathways essential for cancer cell survival and proliferation.

- Induction of Apoptosis: It promotes programmed cell death in cancer cells by activating caspase pathways.

- DNA Interaction: The compound may intercalate with DNA or inhibit topoisomerases, leading to DNA damage and subsequent cell cycle arrest.

Antimicrobial Activity

Compound 1 also exhibits antimicrobial properties. Preliminary studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values range from 50 to 100 µg/mL , suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the molecular structure significantly affect biological activity:

- Bromobenzylthio Group: Essential for enhancing cytotoxicity.

- Fluorophenyl Moiety: Contributes to improved interaction with target proteins involved in cancer progression.

Case Studies

-

In Vitro Studies on A549 Cells:

- Objective: Assess the cytotoxic effects of compound 1 on A549 cells.

- Findings: Compound 1 induced apoptosis in a dose-dependent manner, with significant morphological changes observed under microscopy.

-

Antibacterial Efficacy Evaluation:

- Objective: Test the antimicrobial properties against various pathogens.

- Results: Compound 1 demonstrated effective inhibition against selected bacterial strains, supporting its potential use in treating infections.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Triazole derivatives, including the compound , have demonstrated notable antimicrobial properties. Research indicates that triazoles can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics. The incorporation of the bromobenzyl and fluorophenyl groups enhances their bioactivity and selectivity against bacterial strains .

Anticancer Properties:

Compounds featuring the triazole moiety have been linked to anticancer activity. Studies have shown that modifications such as those present in N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide can lead to increased cytotoxic effects against cancer cell lines. For instance, research has highlighted the efficacy of similar triazole compounds in inhibiting tumor growth in vitro and in vivo .

Mechanism of Action:

The mechanism through which these compounds exert their effects often involves the inhibition of key enzymes or pathways within microbial or cancer cells. For example, triazoles can interfere with the synthesis of ergosterol in fungi or disrupt DNA replication in cancer cells .

Agricultural Applications

Fungicides:

The compound's structure suggests potential use as a fungicide. Triazole fungicides are widely used in agriculture to control fungal diseases in crops. The specific substitution patterns present in this compound may enhance its efficacy against specific fungal pathogens .

Herbicide Development:

Research into related triazole compounds has also indicated their potential as herbicides. Modifications that increase lipophilicity can improve the absorption and translocation within plants, leading to better herbicidal activity .

Material Science

Nonlinear Optical Properties:

Recent studies have explored the nonlinear optical (NLO) properties of triazole derivatives. The unique electronic properties imparted by the furan and triazole moieties make compounds like this compound suitable for applications in photonics and optoelectronics .

Synthesis and Characterization:

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Characterization techniques such as X-ray crystallography and spectroscopy are employed to confirm structural integrity and purity .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects: Halogenated Groups: The 4-bromobenzylthio group in the target compound and its pyridine analog provides enhanced lipophilicity compared to non-halogenated derivatives (e.g., 5q with 3-fluorobenzylthio ). Bromine’s electron-withdrawing nature may also influence electronic interactions in binding pockets. Conversely, m-tolyl substitution () increases steric hindrance, which could affect binding kinetics.

Synthetic Efficiency :

- Yields for triazole derivatives vary widely. The pyridine analog and 5q were synthesized in moderate to high yields (57–86%), whereas SR24463 had a lower yield (35%), likely due to the complexity of introducing a hydroxamic acid group.

Physicochemical Properties :

- Melting points for related compounds range from 125°C to 200°C, reflecting differences in crystallinity influenced by substituents (e.g., benzonitrile in 6s vs. furan in the target compound).

- Purity data (e.g., 98.4% for the pyridine analog ) highlight the importance of optimized purification protocols for triazole derivatives.

Q & A

Q. What are the standard synthetic routes for synthesizing N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide?

The compound is synthesized via multi-step protocols:

- Step 1 : Formation of the 1,2,4-triazole core through cyclocondensation of thiosemicarbazides or thiourea derivatives.

- Step 2 : Functionalization via nucleophilic substitution at the triazole sulfur atom using 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Introduction of the furan-2-carboxamide group via coupling reactions using activating agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) .

- Purification : Column chromatography and recrystallization from ethanol/water mixtures are typical .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- X-ray crystallography resolves the 3D structure, including bond lengths (e.g., C–S: ~1.76 Å) and dihedral angles between aromatic rings .

- FT-IR spectroscopy identifies key functional groups (e.g., triazole C=N stretching at ~1520 cm⁻¹, furan C=O at ~1680 cm⁻¹) .

- NMR (¹H/¹³C) confirms substituent integration and regiochemistry (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.5 ppm) .

Advanced Research Questions

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the furan or triazole moieties to enhance aqueous solubility .

- Prodrug strategies : Mask the carboxamide group with enzymatically cleavable esters .

- Co-crystallization : Use co-formers like cyclodextrins to improve dissolution rates .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

- Orthogonal assays : Validate activity using independent methods (e.g., fluorescence polarization vs. enzymatic assays) .

- Substituent analysis : Test analogs to isolate contributions of specific groups (e.g., 4-bromobenzylthio vs. 4-fluorophenyl) .

- Statistical modeling : Apply Design of Experiments (DoE) to identify assay-specific variables (e.g., pH, temperature) .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to triazole-sensitive enzymes (e.g., cytochrome P450) .

- QSAR modeling : Corrogate substituent electronic properties (e.g., Hammett σ values) with activity data .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How can researchers mitigate toxicity risks during handling and experimentation?

- Safety protocols : Use fume hoods for synthesis and PPE (gloves, goggles) to prevent dermal/ocular exposure .

- Toxicity screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .

- Waste disposal : Neutralize reactive intermediates (e.g., brominated byproducts) with sodium bicarbonate before disposal .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.